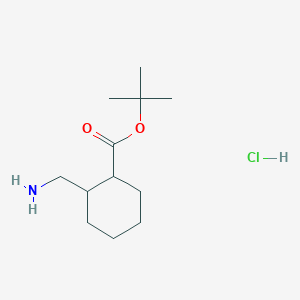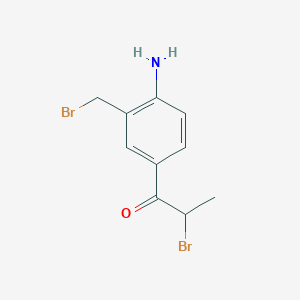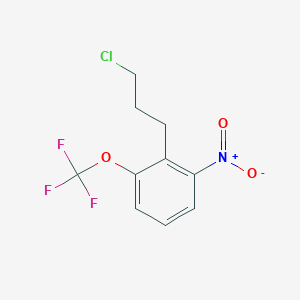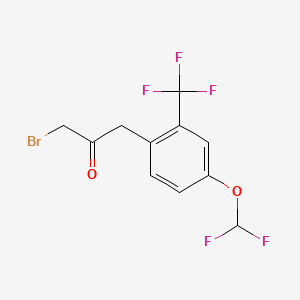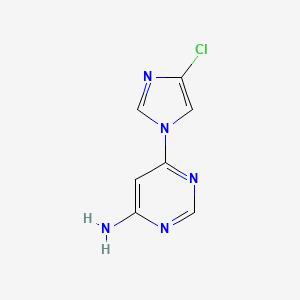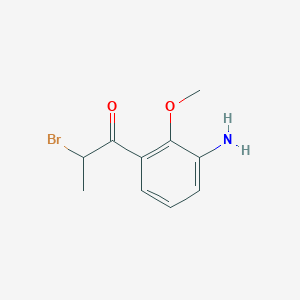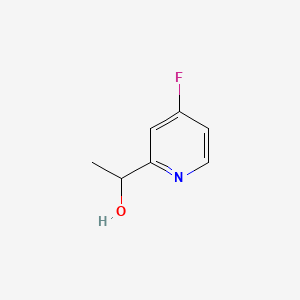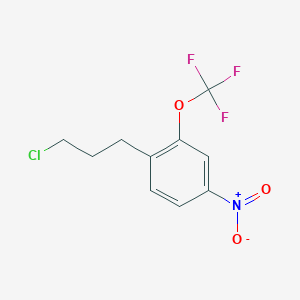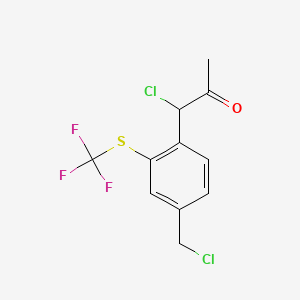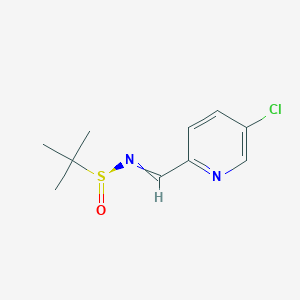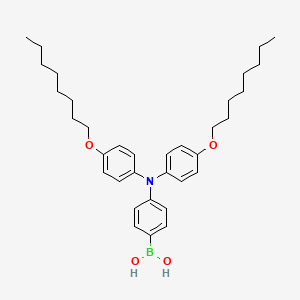
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes two octyloxyphenyl groups attached to an amino group, which is further connected to a phenyl ring bearing a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-bromoanisole with octyl bromide in the presence of a base to form 4-(octyloxy)bromobenzene.
Coupling Reaction: The next step involves the coupling of 4-(octyloxy)bromobenzene with aniline to form (4-(octyloxy)phenyl)aniline.
Boronic Acid Formation: Finally, the (4-(octyloxy)phenyl)aniline undergoes a reaction with boronic acid reagents under specific conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Biaryl compounds
Wissenschaftliche Forschungsanwendungen
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme inhibition and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid
- (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid
- (4-(Bis(4-tert-butylphenyl)amino)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of octyloxy groups in (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid imparts unique solubility and electronic properties compared to its analogs.
- Applications: While similar compounds may also be used in organic synthesis and material science, the specific structure of this compound makes it particularly suitable for applications requiring enhanced solubility and stability.
Eigenschaften
Molekularformel |
C34H48BNO4 |
|---|---|
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
[4-(4-octoxy-N-(4-octoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C34H48BNO4/c1-3-5-7-9-11-13-27-39-33-23-19-31(20-24-33)36(30-17-15-29(16-18-30)35(37)38)32-21-25-34(26-22-32)40-28-14-12-10-8-6-4-2/h15-26,37-38H,3-14,27-28H2,1-2H3 |
InChI-Schlüssel |
CTERSMZPHAIIBU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCCCC)C3=CC=C(C=C3)OCCCCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)
